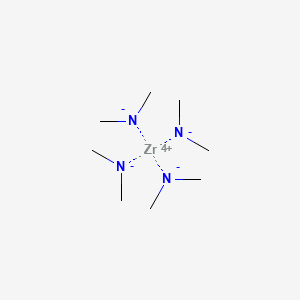

Tetrakis(dimethylamido)zirconium(IV)

Übersicht

Beschreibung

Tetrakis(dimethylamino)zirconium is an organometallic compound with the chemical formula ([ (CH_3)_2N]_4Zr). It is commonly used as a precursor in the deposition of zirconium-containing thin films, particularly in the field of microelectronics. This compound is known for its high purity and stability, making it suitable for various high-tech applications .

Wissenschaftliche Forschungsanwendungen

Tetrakis(dimethylamino)zirconium has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of zirconium-containing compounds and materials.

Microelectronics: It is employed in the atomic layer deposition (ALD) of zirconium oxide thin films, which are used as high-k dielectrics in semiconductor devices.

Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.

Material Science: It is used in the fabrication of advanced materials, including ceramics and composites.

Wirkmechanismus

Target of Action

Tetrakis(dimethylamido)zirconium(IV) is primarily used as a precursor for atomic layer deposition of zirconium . The primary target of this compound is the zirconium layer, which finds applications ranging from gas sensors to high-k dielectrics in microelectronics .

Mode of Action

The mode of action of Tetrakis(dimethylamido)zirconium(IV) involves its interaction with the zirconium layer during the atomic layer deposition process . The compound provides zirconium ions, which are deposited onto the substrate in a controlled manner to form a thin layer of zirconium .

Biochemical Pathways

The biochemical pathways affected by Tetrakis(dimethylamido)zirconium(IV) are primarily related to the formation of zirconium layers in microelectronics . The downstream effects of these pathways include the creation of high-k dielectrics and gas sensors .

Pharmacokinetics

Its properties relevant to atomic layer deposition include its solid form and its storage temperature of 2-8°c .

Result of Action

The result of the action of Tetrakis(dimethylamido)zirconium(IV) is the formation of a zirconium layer on a substrate . This layer can be used in various applications in microelectronics, including as a high-k dielectric or as a component of a gas sensor .

Safety and Hazards

Zukünftige Richtungen

Tetrakis(ethylmethylamido)zirconium(IV), a similar compound, can be used as a precursor for atomic layer deposition of zirconium fluoride . These metal fluorides are applied in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes . This suggests potential future directions for the use of Tetrakis(dimethylamido)zirconium(IV) in similar applications.

Biochemische Analyse

Biochemical Properties

Tetrakis(dimethylamido)zirconium(IV) plays a significant role in biochemical reactions, particularly in the deposition of zirconium-based materials. It interacts with various enzymes, proteins, and other biomolecules during these processes. The compound’s interaction with these biomolecules is primarily through coordination bonds, where the zirconium atom forms bonds with the nitrogen atoms of the dimethylamido groups. This interaction facilitates the deposition of zirconium onto substrates, which is crucial for the formation of thin films in microelectronics .

Cellular Effects

Tetrakis(dimethylamido)zirconium(IV) influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and gene expression. These effects are essential for understanding the compound’s role in biomedical applications and its potential impact on cellular health .

Molecular Mechanism

The molecular mechanism of Tetrakis(dimethylamido)zirconium(IV) involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function. The zirconium atom in the compound forms coordination bonds with the nitrogen atoms of the dimethylamido groups, facilitating its binding to biomolecules. This binding is crucial for the compound’s role in biochemical reactions and its impact on cellular processes .

Dosage Effects in Animal Models

The effects of Tetrakis(dimethylamido)zirconium(IV) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue regeneration. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects of Tetrakis(dimethylamido)zirconium(IV) is crucial for determining its safe and effective use in biomedical applications .

Metabolic Pathways

Tetrakis(dimethylamido)zirconium(IV) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic health .

Subcellular Localization

Tetrakis(dimethylamido)zirconium(IV) exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of Tetrakis(dimethylamido)zirconium(IV) is essential for elucidating its role in cellular processes and its potential impact on cellular health .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

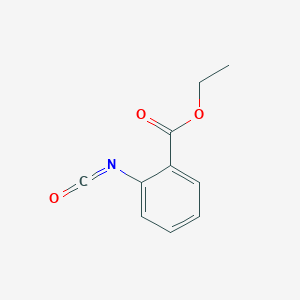

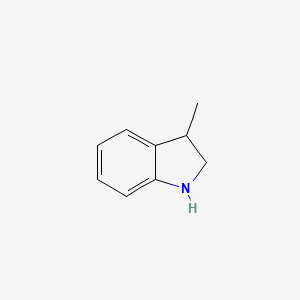

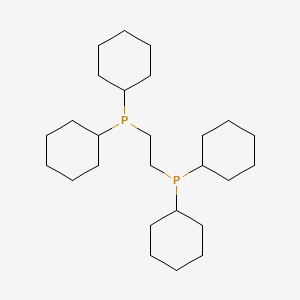

Tetrakis(dimethylamino)zirconium can be synthesized by reacting zirconium(IV) chloride with lithium dimethylamide in an inert atmosphere. The reaction typically proceeds as follows: [ ZrCl_4 + 4 LiN(CH_3)_2 \rightarrow Zr[N(CH_3)_2]_4 + 4 LiCl ] The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of Tetrakis(dimethylamino)zirconium involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as sublimation to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(dimethylamino)zirconium undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with other ligands to form different zirconium complexes.

Decomposition Reactions: Under certain conditions, it can decompose to form zirconium nitride or zirconium oxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. These reactions are typically carried out at room temperature or slightly elevated temperatures.

Decomposition Reactions: These reactions often require high temperatures and can be facilitated by the presence of oxidizing or reducing agents.

Major Products

Substitution Reactions: The major products are new zirconium complexes with different ligands.

Decomposition Reactions: The major products are zirconium nitride or zirconium oxide, depending on the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

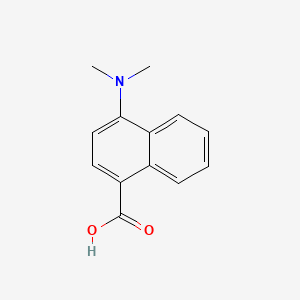

Tetrakis(ethylmethylamido)zirconium(IV): Similar in structure but with different alkyl groups.

Tetrakis(dimethylamido)hafnium(IV): Similar in structure but with hafnium instead of zirconium.

Tetrakis(diethylamido)zirconium(IV): Similar in structure but with different alkyl groups.

Uniqueness

Tetrakis(dimethylamino)zirconium is unique due to its high stability and purity, making it particularly suitable for applications in microelectronics and material science. Its ability to form high-quality zirconium-containing films sets it apart from other similar compounds .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Tetrakis(dimethylamido)zirconium(IV) can be achieved through a ligand exchange reaction between zirconium tetrachloride and dimethylamidoamine in the presence of a reducing agent.", "Starting Materials": [ "Zirconium tetrachloride", "Dimethylamidoamine", "Reducing agent (such as lithium aluminum hydride)" ], "Reaction": [ "Add zirconium tetrachloride to a flask containing anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.", "Add dimethylamidoamine to the flask and stir the mixture for several hours at room temperature.", "Add the reducing agent to the mixture and stir for an additional period of time.", "Filter the resulting solid and wash with THF to obtain Tetrakis(dimethylamido)zirconium(IV) as a yellow powder." ] } | |

CAS-Nummer |

19756-04-8 |

Molekularformel |

C8H24N4Zr |

Molekulargewicht |

267.53 g/mol |

IUPAC-Name |

dimethylazanide;zirconium(4+) |

InChI |

InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |

InChI-Schlüssel |

DWCMDRNGBIZOQL-UHFFFAOYSA-N |

SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |

Kanonische SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

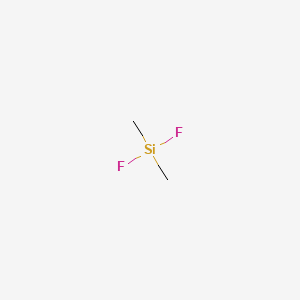

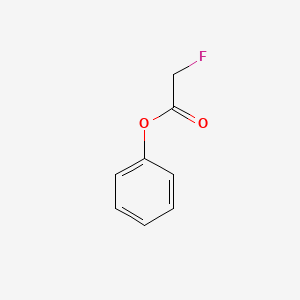

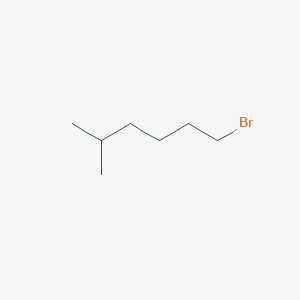

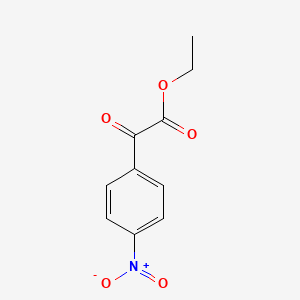

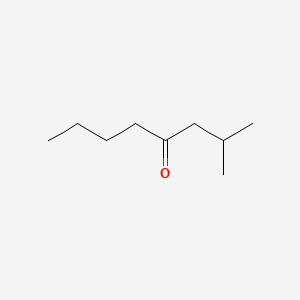

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.